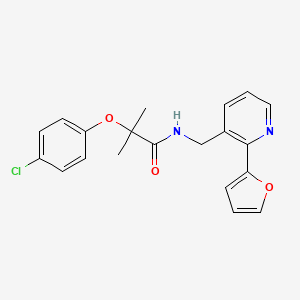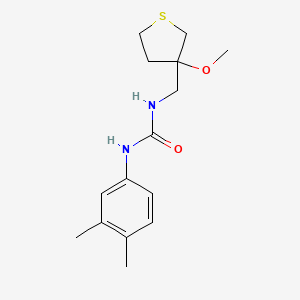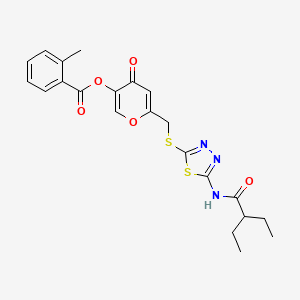
2-(4-Chlorophenyl)-1-(3-((2-methylpyrimidin-4-yl)oxy)piperidin-1-yl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Chlorophenyl)-1-(3-((2-methylpyrimidin-4-yl)oxy)piperidin-1-yl)ethanone, also known as CP-55940, is a synthetic cannabinoid that has been extensively studied for its potential therapeutic applications. It is a potent agonist of the cannabinoid receptors CB1 and CB2, which are found throughout the body and play a role in a wide range of physiological processes.
作用機序
2-(4-Chlorophenyl)-1-(3-((2-methylpyrimidin-4-yl)oxy)piperidin-1-yl)ethanone acts as a potent agonist of the CB1 and CB2 receptors, which are found throughout the body and play a role in a wide range of physiological processes. The CB1 receptor is primarily found in the central nervous system and is involved in the regulation of pain, mood, appetite, and memory. The CB2 receptor is primarily found in the immune system and is involved in the regulation of inflammation and immune function. Activation of these receptors by this compound leads to a variety of downstream effects, including the inhibition of neurotransmitter release, the modulation of ion channel activity, and the activation of intracellular signaling pathways.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects, including the modulation of neurotransmitter release, the inhibition of inflammatory cytokine production, and the regulation of ion channel activity. It has also been shown to have analgesic, anti-inflammatory, and neuroprotective effects in animal models of pain, inflammation, and neurological disorders.
実験室実験の利点と制限
One of the main advantages of 2-(4-Chlorophenyl)-1-(3-((2-methylpyrimidin-4-yl)oxy)piperidin-1-yl)ethanone for lab experiments is its potency and selectivity for the CB1 and CB2 receptors. This allows for precise modulation of these receptors and the study of their downstream effects. However, one limitation of this compound is its potential for off-target effects, particularly at high doses. Careful dosing and monitoring are required to ensure that the observed effects are specific to the CB1 and CB2 receptors.
将来の方向性
There are many potential future directions for the study of 2-(4-Chlorophenyl)-1-(3-((2-methylpyrimidin-4-yl)oxy)piperidin-1-yl)ethanone, including the development of more selective agonists and antagonists for the CB1 and CB2 receptors, the investigation of its potential therapeutic applications in humans, and the elucidation of its downstream signaling pathways. Additionally, the use of this compound as a tool for the study of the endocannabinoid system and its role in physiological processes is an area of ongoing research.
合成法
2-(4-Chlorophenyl)-1-(3-((2-methylpyrimidin-4-yl)oxy)piperidin-1-yl)ethanone is synthesized through a multi-step process that involves the reaction of 4-chlorophenylacetic acid with 1,1'-carbonyldiimidazole to form the corresponding acid anhydride. The anhydride is then reacted with 1-(2-methylpyrimidin-4-yl)piperazine to form the intermediate product, which is subsequently treated with 1-bromo-3-chloropropane to yield this compound. The final product is purified through a series of chromatographic techniques to obtain a high purity compound.
科学的研究の応用
2-(4-Chlorophenyl)-1-(3-((2-methylpyrimidin-4-yl)oxy)piperidin-1-yl)ethanone has been extensively studied for its potential therapeutic applications, particularly in the treatment of pain, inflammation, and neurological disorders. In preclinical studies, it has shown efficacy in reducing pain and inflammation in animal models of arthritis, neuropathic pain, and inflammatory bowel disease. It has also been shown to have neuroprotective effects in animal models of stroke, traumatic brain injury, and neurodegenerative diseases such as Alzheimer's and Parkinson's.
特性
IUPAC Name |
2-(4-chlorophenyl)-1-[3-(2-methylpyrimidin-4-yl)oxypiperidin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClN3O2/c1-13-20-9-8-17(21-13)24-16-3-2-10-22(12-16)18(23)11-14-4-6-15(19)7-5-14/h4-9,16H,2-3,10-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCKULHSBPWKEKA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=N1)OC2CCCN(C2)C(=O)CC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2-Methyl-7-oxo-4,7-dihydro-[1,2,4]triazolo[1,5-A]pyrimidin-5-YL)-acetic acid](/img/structure/B2785429.png)


![2-[[4-amino-6-[(4-chlorophenyl)methyl]-5-oxo-1,2,4-triazin-3-yl]sulfanyl]-N-phenylacetamide](/img/structure/B2785432.png)
![3-[4-[2-(4-Methylphenoxy)ethyl]piperazine-1-carbonyl]chromen-2-one](/img/structure/B2785434.png)
![3-Bromo-5-ethoxy-4-[(3-methylbenzyl)oxy]benzaldehyde](/img/structure/B2785435.png)
![2-(Methylsulfanyl)-4-(2-naphthyloxy)thieno[3,2-d]pyrimidine](/img/structure/B2785437.png)
![N-(2,6-dimethylphenyl)-2-({4-oxo-3-propyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2785438.png)


![N-(2-((6-phenylpyridazin-3-yl)oxy)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2785447.png)
![Methyl (E)-4-[2-(3-fluorophenyl)-4-oxo-5,6,7,9-tetrahydro-3H-pyrimido[4,5-c]azepin-8-yl]-4-oxobut-2-enoate](/img/structure/B2785448.png)

![N-[cyano(2,3-dichlorophenyl)methyl]-2-acetamidopropanamide](/img/structure/B2785452.png)